Anticancer Activity Profile: Comparative Cytotoxicity Against PC-3, NCI-H460, and HeLa Cell Lines
Derivatives of 5-Phenoxy-thiophene-2-carbaldehyde exhibit measurable cytotoxicity against several cancer cell lines. In vitro studies on PC-3 (prostate cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cells show IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation . The range of IC50 values suggests a structure-activity relationship (SAR) that can be exploited for further optimization.
| Evidence Dimension | Anticancer activity (IC50 in µM) |
|---|---|
| Target Compound Data | Derivatives show IC50 ranges: PC-3: 17.50-65.41; NCI-H460: 15.42-61.05; HeLa: 14.62-59.24 |
| Comparator Or Baseline | Etoposide (positive control): PC-3: 17.15; NCI-H460: 14.28; HeLa: 13.34 |
| Quantified Difference | Derivative IC50 values are comparable to or slightly higher than the positive control etoposide, indicating moderate cytotoxic potency. |
| Conditions | Cell proliferation assays using PC-3, NCI-H460, and HeLa cell lines; specific assay protocols not detailed in source. |
Why This Matters
Demonstrates that derivatives of this compound possess inherent anticancer activity, making it a valid starting point for medicinal chemistry programs targeting cancer, with a defined potency window for SAR exploration.
